3-hydrazinyl-5-methylpyridine dihydrochloride
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Overview
Description
3-hydrazinyl-5-methylpyridine dihydrochloride is a chemical compound with the molecular formula C6H9N3.2ClH and a molecular weight of 196.08 g/mol . It is a derivative of pyridine, characterized by the presence of a hydrazinyl group at the 3-position and a methyl group at the 5-position. This compound is typically found in the form of a dihydrochloride salt, which enhances its stability and solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydrazinyl-5-methylpyridine dihydrochloride can be achieved through several synthetic routes. One common method involves the reaction of 3-chloro-5-methylpyridine with hydrazine hydrate under reflux conditions. The reaction typically proceeds as follows:
Starting Materials: 3-chloro-5-methylpyridine and hydrazine hydrate.
Reaction Conditions: Reflux in ethanol or another suitable solvent.
Procedure: The mixture is heated under reflux for several hours, followed by cooling and filtration to obtain the desired product.
Purification: The crude product is purified by recrystallization from ethanol or another appropriate solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products. The use of automated systems for monitoring and controlling the reaction parameters is common to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
3-hydrazinyl-5-methylpyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products Formed
Oxidation: Azo or azoxy compounds.
Reduction: Hydrazones or other reduced derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
3-hydrazinyl-5-methylpyridine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-hydrazinyl-5-methylpyridine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The compound may also interact with nucleic acids or other biomolecules, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
3-hydrazinylpyridine: Lacks the methyl group at the 5-position, which may affect its reactivity and biological activity.
5-methylpyridine: Lacks the hydrazinyl group, making it less reactive in certain chemical reactions.
3-chloro-5-methylpyridine: Contains a chloro group instead of a hydrazinyl group, leading to different reactivity and applications.
Uniqueness
3-hydrazinyl-5-methylpyridine dihydrochloride is unique due to the presence of both the hydrazinyl and methyl groups, which confer specific chemical reactivity and biological activity. This combination makes it a valuable intermediate in the synthesis of various organic compounds and pharmaceuticals.
Properties
CAS No. |
2613384-40-8 |
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Molecular Formula |
C6H11Cl2N3 |
Molecular Weight |
196.07 g/mol |
IUPAC Name |
(5-methylpyridin-3-yl)hydrazine;dihydrochloride |
InChI |
InChI=1S/C6H9N3.2ClH/c1-5-2-6(9-7)4-8-3-5;;/h2-4,9H,7H2,1H3;2*1H |
InChI Key |
ZDYGMHDRQBVNAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1)NN.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
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